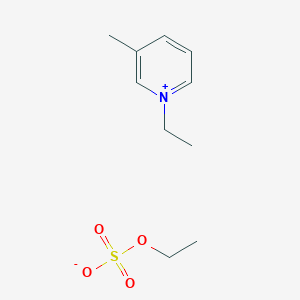

1-Ethyl-3-methylpyridinium Ethyl Sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-methylpyridin-1-ium;ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.C2H6O4S/c1-3-9-6-4-5-8(2)7-9;1-2-6-7(3,4)5/h4-7H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLWMUBOQHZKNS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC(=C1)C.CCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659765 | |

| Record name | 1-Ethyl-3-methylpyridin-1-ium ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872672-50-9 | |

| Record name | 1-Ethyl-3-methylpyridin-1-ium ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylpyridinium Ethyl Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-3-Methylpyridinium Ethyl Sulfate

This guide provides a comprehensive, technically detailed protocol for the synthesis, purification, and characterization of the ionic liquid 1-ethyl-3-methylpyridinium ethyl sulfate, [C₂C₁Py][EtSO₄]. Designed for researchers, scientists, and professionals in drug development and materials science, this document goes beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice, ensuring a thorough understanding and successful replication of the synthesis.

Introduction: The Significance of this compound

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "green" solvents and functional materials in a vast array of applications.[1][2] this compound is a pyridinium-based ionic liquid that has garnered interest for its potential use as an electrolyte in energy storage devices, a solvent in organic reactions, and in biochemical applications.[3] Its synthesis, a quaternization reaction, is a foundational technique in the preparation of a wide range of ionic liquids.

Mechanistic Insights: The Quaternization of 3-Methylpyridine

The synthesis of this compound proceeds via a classic SN2 (bimolecular nucleophilic substitution) reaction, specifically a quaternization. In this reaction, the nitrogen atom of the 3-methylpyridine ring acts as a nucleophile, attacking the electrophilic ethyl group of diethyl sulfate. The lone pair of electrons on the nitrogen atom forms a new covalent bond with the ethyl group, leading to the formation of the 1-ethyl-3-methylpyridinium cation. The displaced ethyl sulfate group becomes the counter-anion.

The reaction is typically carried out under controlled temperature conditions to manage its exothermic nature and to prevent potential side reactions. The choice of a solvent is optional; however, for this specific synthesis, a solvent-free approach is often preferred to simplify purification and minimize waste.

Caption: The SN2 mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

| Reagent/Equipment | Grade/Specification |

| 3-Methylpyridine | ≥99% |

| Diethyl sulfate | ≥98% |

| Ethyl acetate | Anhydrous |

| Round-bottom flask | Appropriate size with magnetic stir bar |

| Dropping funnel | |

| Condenser | |

| Heating mantle with temperature control | |

| Rotary evaporator | |

| Schlenk line or nitrogen/argon inlet |

Safety Precautions:

Diethyl sulfate is a potent alkylating agent and is classified as a suspected carcinogen and mutagen. This reaction must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times. An emergency eyewash and shower should be readily accessible.

Step-by-Step Procedure:

-

Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser. The entire apparatus should be under an inert atmosphere (nitrogen or argon) to prevent the ingress of moisture.

-

Charging the Reactor: Charge the round-bottom flask with 3-methylpyridine.

-

Addition of Diethyl Sulfate: Fill the dropping funnel with an equimolar amount of diethyl sulfate. Begin stirring the 3-methylpyridine and slowly add the diethyl sulfate dropwise to the flask. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature below 40 °C. Cooling the flask with a water bath may be necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the starting material signals and the appearance of the product signals.

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature. The product, a viscous liquid, may be used directly for some applications, but for higher purity, a work-up procedure is necessary.

-

Add anhydrous ethyl acetate to the reaction mixture and stir vigorously. The ionic liquid is immiscible with ethyl acetate, which will wash away any unreacted starting materials and non-polar impurities.

-

Allow the mixture to settle, and two distinct layers will form. The upper layer is the ethyl acetate wash, and the lower layer is the ionic liquid product.

-

Carefully decant or separate the upper ethyl acetate layer. Repeat this washing step two more times with fresh portions of anhydrous ethyl acetate.

-

After the final wash, place the flask containing the ionic liquid on a rotary evaporator to remove any residual ethyl acetate under reduced pressure. For complete removal of volatile impurities, the product should be dried under high vacuum at 60-80 °C for several hours.

-

Caption: Experimental workflow for the synthesis of this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized ionic liquid.

Physicochemical Properties:

The synthesized this compound should be a clear, slightly yellow to orange viscous liquid at room temperature.[3] Its physical properties, such as density, viscosity, and refractive index, are temperature-dependent. A study by B. González et al. provides detailed experimental data for these properties over a range of temperatures.[4]

Spectroscopic Analysis:

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation. The spectra should be recorded using a suitable deuterated solvent in which the ionic liquid is soluble (e.g., DMSO-d₆ or D₂O).

-

Expected ¹H NMR signals for the 1-ethyl-3-methylpyridinium cation:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group.

-

A singlet for the methyl group on the pyridine ring.

-

Signals in the aromatic region corresponding to the four protons on the pyridinium ring.

-

-

Expected ¹³C NMR signals: Distinct signals for each unique carbon atom in the cation and the ethyl sulfate anion. The chemical shifts will be indicative of the electronic environment of each carbon.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic peaks for the C-H bonds of the alkyl groups and the pyridinium ring, as well as strong absorptions corresponding to the S=O and S-O stretching vibrations of the ethyl sulfate anion.[5]

Conclusion

This guide has provided a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently and safely prepare this versatile ionic liquid for a variety of applications. The provided information on purification and characterization techniques will enable the validation of the product's identity and purity, ensuring reliable and reproducible results in subsequent research endeavors.

References

- 1. EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google Patents [patents.google.com]

- 2. longdom.org [longdom.org]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium Ethyl Sulfate ([C2MIM][EtSO4])

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Significance of [C2MIM][EtSO4]

1-Ethyl-3-methylimidazolium ethyl sulfate, designated [C2MIM][EtSO4] or [EMIM][EtSO4], is a prominent member of the ionic liquid (IL) family.[1][2] These salts, which are liquid at or near room temperature, have garnered significant interest across various scientific disciplines due to their unique set of properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[3][4] For professionals in drug development and pharmaceutical sciences, the tunability of these properties offers novel solutions to long-standing challenges such as poor drug solubility and the need for greener synthesis pathways.[5][6][7] This guide provides a comprehensive exploration of the core physicochemical properties of [C2MIM][EtSO4], offering both foundational data and the experimental context necessary for its effective application.

Fundamental Identification and Structure

Before delving into its properties, it is crucial to establish the fundamental identity of [C2MIM][EtSO4].

-

IUPAC Name: 1-ethyl-3-methylimidazol-3-ium;ethyl sulfate[1]

-

Molecular Formula: C8H16N2O4S[1]

-

Structure: This ionic liquid consists of an organic cation, 1-ethyl-3-methylimidazolium ([C2MIM]+), and an organic anion, ethyl sulfate ([EtSO4]-). The interplay between the structure of these ions dictates the macroscopic properties of the bulk liquid.[4]

Core Physicochemical Properties: A Quantitative Overview

The utility of [C2MIM][EtSO4] in any application is fundamentally governed by its physical and chemical characteristics. The following table summarizes the key experimentally determined properties at standard conditions.

| Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Density | 1.24 g/cm³ | 25 | Atmospheric | [8] |

| Dynamic Viscosity | 94 cP (mPa·s) | 25 | Atmospheric | [8] |

| Electrical Conductivity | 2.97 mS/cm | 25 | Atmospheric | [8] |

| Melting Point | -41 °C | N/A | Atmospheric | [8] |

| Glass Transition Temp. | -78.4 °C | N/A | Atmospheric | [9][10] |

| Thermal Conductivity | Varies with temp. | See Section 3.3 | Atmospheric | [11][12] |

| Refractive Index | Varies with temp. | See Section 3.4 | Atmospheric | [13] |

| Surface Tension | Varies with temp. | See Section 3.5 | Atmospheric | [13] |

| Electrochemical Window | 4.0 V | 25 | Atmospheric | [8] |

In-Depth Analysis of Key Properties and Experimental Considerations

A deeper understanding of these properties requires an examination of their dependence on external factors, primarily temperature, and the methodologies employed for their measurement.

Density and Viscosity: The Interplay of Molecular Packing and Fluidity

Density and viscosity are fundamental transport properties that significantly influence mass transfer and fluid handling in any process.[4] For [C2MIM][EtSO4], both properties exhibit a strong dependence on temperature.

Experimental Determination:

-

Density: Typically measured using a vibrating tube densimeter, which offers high precision.[14] The principle involves measuring the oscillation frequency of a U-shaped tube filled with the sample; the frequency is directly related to the density of the fluid.

-

Viscosity: Rotational viscometers are commonly employed for measuring the dynamic viscosity of ionic liquids. These instruments measure the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.[15] For more advanced studies, a Stabinger viscometer can be used, which combines the principles of a rolling ball and a U-tube viscometer.[15]

Causality and Insights:

The density of [C2MIM][EtSO4] decreases linearly with increasing temperature.[3][13] This is an expected behavior for most liquids and is attributed to the increased kinetic energy of the ions, leading to a larger average distance between them and thus a lower packing efficiency.

Viscosity, a measure of a fluid's resistance to flow, decreases exponentially with increasing temperature. This relationship can often be described by the Vogel-Fulcher-Tammann (VFT) equation, which is characteristic of glass-forming liquids.[15][16] The high viscosity of many ionic liquids at room temperature is a result of the strong electrostatic and van der Waals interactions between the constituent ions. As temperature increases, the increased thermal energy allows the ions to overcome these attractive forces more easily, resulting in lower viscosity.

Electrical Conductivity: A Measure of Ionic Mobility

The electrical conductivity of [C2MIM][EtSO4] is a direct consequence of the mobility of its constituent ions, [C2MIM]+ and [EtSO4]-, under the influence of an electric field.[2]

Experimental Determination:

Conductivity is measured using a conductivity cell, often with a four-electrode setup to minimize polarization effects.[17] The cell is calibrated with standard solutions of known conductivity, such as aqueous KCl.[17] Impedance measurements are typically carried out over a range of frequencies, and the results are extrapolated to infinite frequency to obtain the true electrolytic conductivity.[17]

Causality and Insights:

The electrical conductivity of [C2MIM][EtSO4] is inversely related to its viscosity. As temperature increases, the viscosity decreases, leading to higher ionic mobility and, consequently, higher conductivity. This relationship is often explored through Walden plots, which relate molar conductivity to the fluidity (inverse of viscosity). The deviation from ideal behavior in a Walden plot can provide insights into the degree of ion association or "ionicity" of the ionic liquid.

Thermal Properties: Stability and Heat Transfer Characteristics

The thermal behavior of [C2MIM][EtSO4] is critical for applications involving heating or for defining its operational temperature range.

Experimental Determination:

-

Thermal Stability: Thermogravimetric analysis (TGA) is the standard technique for evaluating thermal stability.[9][18] In a typical TGA experiment, the mass of a sample is monitored as a function of temperature in a controlled atmosphere. The onset temperature of decomposition is a key parameter obtained from this analysis. However, isothermal TGA experiments, where the sample is held at a constant temperature for an extended period, are often considered more appropriate for determining the long-term thermal stability of ionic liquids.[9][18]

-

Glass Transition and Melting Point: Differential scanning calorimetry (DSC) is used to determine phase transition temperatures.[9][10] In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. [C2MIM][EtSO4] exhibits a glass transition at approximately -78.4 °C and does not have a distinct melting point, indicating its tendency to form a glass upon cooling.[9]

-

Thermal Conductivity: The transient hot-wire technique is a common method for measuring the thermal conductivity of fluids.[11] This method involves monitoring the temperature change of a thin wire immersed in the liquid following a brief electrical heating pulse.

Causality and Insights:

The thermal stability of an ionic liquid is largely determined by the strength of the bonds within its constituent ions and the nature of the cation-anion interaction.[9] TGA studies indicate that while dynamic scans show decomposition at higher temperatures, isothermal analysis reveals that slow degradation can occur at significantly lower temperatures.[18] Spectroscopic methods, such as infrared (IR) spectroscopy, have also been used to measure the rate of thermal decomposition and have shown that thermogravimetric methods may overestimate the thermal stability of [C2MIM][EtSO4].[19]

Optical Properties: Refractive Index

The refractive index is a fundamental optical property that is sensitive to the density and electronic structure of the material.

Experimental Determination:

The refractive index of [C2MIM][EtSO4] is typically measured using an Abbe refractometer.[14] This instrument measures the critical angle of total internal reflection at the interface between the sample and a prism of known refractive index.

Causality and Insights:

The refractive index of [C2MIM][EtSO4] decreases with increasing temperature, a trend that is directly correlated with the decrease in its density.[13] The molar refraction, a property that relates refractive index to molar volume, can be used to probe the molecular polarizability of the ionic liquid.

Interfacial Properties: Surface Tension

Surface tension is a measure of the cohesive energy present at the interface between a liquid and another phase (e.g., air). It is a critical parameter in applications involving wetting, emulsification, and interfacial reactions.

Experimental Determination:

The pendant drop technique is a widely used method for determining the surface tension of liquids.[14] In this method, the shape of a drop of the liquid hanging from a capillary is analyzed. The balance between gravitational forces and surface tension dictates the drop's shape, which can be used to calculate the surface tension.

Causality and Insights:

The surface tension of ionic liquids is generally higher than that of common organic solvents, which can be attributed to the strong electrostatic interactions between the ions.[20] For [C2MIM][EtSO4], the surface tension decreases linearly with increasing temperature.[13] This is because the increased thermal energy of the ions at the surface reduces the net inward pull, thereby lowering the surface tension.

Solubility Profile: A Key to Application Versatility

The solubility of [C2MIM][EtSO4] in various solvents is a crucial factor in its application, particularly in synthesis, extraction, and formulation.

| Solvent | Miscibility | Reference(s) |

| Water | Miscible | [21] |

| Ethanol | Miscible | [22] |

| Acetone | Miscible | [21] |

| Isopropanol | Miscible | [21] |

| Toluene | Not miscible | [21] |

| Hexane | Not miscible | [21] |

Insights:

The high miscibility of [C2MIM][EtSO4] with polar solvents like water and short-chain alcohols is due to the favorable interactions (e.g., hydrogen bonding and ion-dipole interactions) between the solvent molecules and the ions of the ionic liquid.[23] Conversely, its immiscibility with nonpolar solvents like hexane and toluene highlights the predominantly polar nature of this ionic liquid. This selective solubility is a key advantage in applications such as liquid-liquid extraction.[3]

Synthesis of [C2MIM][EtSO4]: A Practical Protocol

The most common and straightforward synthesis of [C2MIM][EtSO4] involves the quaternization of 1-methylimidazole with diethyl sulfate.[13][24]

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 1-methylimidazole.[24] The reaction can be performed with or without a solvent like toluene.[13][24]

-

Reagent Addition: Cool the flask in an ice bath and add diethyl sulfate dropwise to the stirred 1-methylimidazole.[13] The reaction is highly exothermic, and the temperature should be maintained below 313.15 K (40 °C).[13]

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 1 to 4 hours.[13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[13][24]

-

Purification: After the reaction is complete, the product is typically washed multiple times with ethyl acetate to remove any unreacted starting materials.[13][24] The lower, denser ionic liquid phase is separated.

-

Drying: The residual ethyl acetate is removed under reduced pressure.[13][24] The resulting ionic liquid is then dried under high vacuum at an elevated temperature (e.g., 343.15 to 353.15 K) for an extended period (e.g., 48 hours) to remove any traces of volatile impurities and water.[13]

Caption: Workflow for the synthesis and purification of [C2MIM][EtSO4].

Applications in Drug Development

The unique physicochemical properties of [C2MIM][EtSO4] make it a versatile tool in the pharmaceutical sciences.

-

Green Synthesis: Its low volatility and high thermal stability make it an excellent alternative to traditional volatile organic solvents in the synthesis of active pharmaceutical ingredients (APIs) and their precursors.[5]

-

Enhanced Solubility: [C2MIM][EtSO4] can act as a solubilizing agent for poorly water-soluble drugs, a major hurdle in drug development.[5][7] By improving solubility, it can enhance the bioavailability of APIs.

-

Drug Delivery Systems: Ionic liquids are being explored for the development of novel drug delivery systems, such as nanoparticles and micellar systems, to improve the delivery of therapeutic agents to their target sites.[6]

-

Polymorph Control: The use of ionic liquids as crystallization media can influence the polymorphic form of a drug, which can have significant implications for its stability, solubility, and bioavailability.[5]

Caption: Key applications of [C2MIM][EtSO4] in the field of drug development.

Safety and Handling

According to safety data sheets, [C2MIM][EtSO4] is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[25] However, as with all laboratory chemicals, appropriate safety precautions should be taken. Standard laboratory practice dictates the use of personal protective equipment, including gloves and safety glasses.[26] In case of contact, it is advised to wash the affected area with soap and water.[25] For fire suppression, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are suitable.[25] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[27]

Conclusion

1-Ethyl-3-methylimidazolium ethyl sulfate is an ionic liquid with a well-characterized and highly useful set of physicochemical properties. Its moderate viscosity, good conductivity, and broad range of solubility in polar solvents, combined with its thermal stability, make it a valuable tool for researchers and professionals, particularly in the fields of green chemistry and pharmaceutical development. A thorough understanding of the data and experimental methodologies presented in this guide is essential for leveraging the full potential of this versatile ionic liquid in innovative applications.

References

- 1. chem-casts.com [chem-casts.com]

- 2. research.aston.ac.uk [research.aston.ac.uk]

- 3. novapublishers.com [novapublishers.com]

- 4. Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Ethyl-3-methylimidazolium ethyl sulfate, >98% | IoLiTec [iolitec.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermophysical Properties of 1-Ethyl-3-methylimidazolium Ethylsulfate and 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquids | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Probing the Surface Tension of Ionic Liquids Using the Langmuir Principle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iolitec.de [iolitec.de]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. alfa-chemical.com [alfa-chemical.com]

- 25. iolitec.de [iolitec.de]

- 26. 1-乙基-3-甲基咪唑硫酸乙酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 27. solvionic.com [solvionic.com]

An In-depth Technical Guide to the Viscosity of 1-ethyl-3-methylpyridinium ethyl sulfate

This guide provides a comprehensive technical overview of the viscosity of the ionic liquid 1-ethyl-3-methylpyridinium ethyl sulfate, [empy][EtSO₄]. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its rheological behavior, outlines detailed experimental methodologies for its characterization, and discusses the critical impact of external factors such as temperature and the presence of co-solvents.

Introduction: The Significance of Viscosity in Ionic Liquid Applications

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature. Their unique physicochemical properties, including low volatility, high thermal stability, and tunable viscosity, have positioned them as versatile solvents and materials in a myriad of applications, from electrochemical systems to green chemistry and catalysis.[1] Among the vast library of possible ILs, this compound ([empy][EtSO₄]) has garnered significant interest.

Viscosity, a measure of a fluid's resistance to flow, is a paramount property for the practical application of [empy][EtSO₄]. It directly influences mass and heat transport, reaction kinetics, and the overall efficiency of processes in which it is employed.[1] For instance, in electrochemical applications, lower viscosity facilitates higher ionic conductivity, a critical factor for the performance of batteries and supercapacitors.[2] In the realm of drug delivery, the viscosity of an IL-based formulation can affect its administration and bioavailability.[2] Therefore, a thorough understanding and precise control of the viscosity of [empy][EtSO₄] are essential for its effective implementation.

This guide will provide a detailed exploration of the viscosity of [empy][EtSO₄], offering both fundamental knowledge and practical insights for its measurement and modulation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of [empy][EtSO₄] is crucial for interpreting its viscosity.

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₄S[2][3] |

| Molecular Weight | 247.31 g/mol [2] |

| Appearance | Slightly yellow to orange clear liquid[2] |

| CAS Number | 872672-50-9[2][4] |

The Viscosity Profile of Pure this compound

The intrinsic viscosity of pure [empy][EtSO₄] is a key baseline parameter. Like most liquids, its viscosity is highly dependent on temperature.

Temperature Dependence

The viscosity of [empy][EtSO₄] decreases significantly as temperature increases.[5][6] This is a result of the increased kinetic energy of the constituent ions, which overcomes the intermolecular forces (van der Waals forces and Coulombic interactions) that hinder flow. Experimental data for the dynamic viscosity of pure [empy][EtSO₄] has been measured over a temperature range of 298.15 K to 343.15 K.[5][7]

Table 1: Dynamic Viscosity of Pure [empy][EtSO₄] at Various Temperatures

| Temperature (K) | Dynamic Viscosity (mPa·s) |

| 298.15 | 135.9 |

| 303.15 | 103.5 |

| 308.15 | 80.4 |

| 313.15 | 63.5 |

| 318.15 | 51.1 |

| 323.15 | 41.8 |

| 328.15 | 34.8 |

| 333.15 | 29.5 |

| 338.15 | 25.2 |

| 343.15 | 21.8 |

| (Data synthesized from the Journal of Chemical & Engineering Data)[5] |

The relationship between temperature and viscosity in ionic liquids can often be described by the Vogel-Tammann-Fulcher (VTF) equation, which is a common model for the transport properties of glass-forming liquids.

Influential Factors on Viscosity

The viscosity of [empy][EtSO₄] is not only a function of temperature but is also highly sensitive to the presence of other substances, most notably water.

The Critical Role of Water Content

The presence of water, even in small amounts, can significantly reduce the viscosity of hydrophilic ionic liquids like [empy][EtSO₄]. Water molecules can disrupt the hydrogen bonding and overall ionic network of the IL, thereby decreasing its resistance to flow. This effect is so pronounced that viscosity measurements are often highly sensitive to the water content of the sample.[8]

Studies on binary mixtures of [empy][EtSO₄] and water have shown a consistent trend: as the mole fraction of the ionic liquid increases, the dynamic viscosity of the mixture also increases.[6] Conversely, at a constant composition, an increase in temperature leads to a decrease in viscosity.[6]

Influence of Co-solvents: The Case of Ethanol

Similar to water, the addition of organic solvents like ethanol can also modulate the viscosity of [empy][EtSO₄]. Experimental data on binary mixtures of [empy][EtSO₄] and ethanol have been reported at various temperatures.[5][9] Understanding these interactions is crucial for applications where [empy][EtSO₄] might be used in mixed-solvent systems, such as in separation processes.[5]

Experimental Determination of Viscosity: A Methodological Approach

Accurate and reproducible viscosity measurements are fundamental to the study and application of [empy][EtSO₄]. A variety of experimental techniques can be employed, with rotational rheometry being a common and reliable method.[10]

Synthesis of this compound

Prior to any measurement, the synthesis of high-purity [empy][EtSO₄] is a critical first step. A common synthetic route involves the quaternization of 3-methylpyridine with diethyl sulfate.

Caption: A simplified workflow for the synthesis of this compound.

A detailed protocol for the synthesis can be found in the literature, which typically involves drying the final product under high vacuum to minimize water content.[5][7]

Step-by-Step Viscosity Measurement Protocol

The following protocol outlines the general steps for measuring the dynamic viscosity of [empy][EtSO₄] using a rotational rheometer.

-

Instrument Calibration: Ensure the rheometer is properly calibrated according to the manufacturer's specifications.

-

Sample Preparation:

-

Use a sample of [empy][EtSO₄] with a known, low water content. The water content should be determined using a Karl Fischer titrator.

-

Equilibrate the sample to the desired starting temperature.

-

-

Loading the Sample:

-

Carefully place the required volume of the sample onto the lower plate of the rheometer.

-

Lower the upper geometry (e.g., cone or plate) to the correct gap setting.

-

Trim any excess sample to ensure accurate measurement.

-

-

Temperature Equilibration: Allow the sample to thermally equilibrate at the set temperature for a sufficient period.

-

Measurement:

-

Perform a shear rate sweep to determine the Newtonian plateau, where viscosity is independent of the shear rate.

-

For routine measurements at a single shear rate, select a value within the Newtonian plateau.

-

Record the viscosity and temperature.

-

-

Temperature Ramp (Optional): To study the temperature dependence, program the rheometer to ramp the temperature up or down, recording viscosity at discrete temperature intervals.

-

Data Analysis: Plot viscosity as a function of temperature or shear rate.

Caption: A generalized workflow for the experimental measurement of viscosity.

Modeling and Prediction of Viscosity

While experimental measurement is the gold standard, predictive models can be valuable for estimating the viscosity of ionic liquids. Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with physical properties, have been developed for ionic liquids.[10] These models can provide estimations of viscosity based on the chemical structure of the cation and anion.

Applications and Implications

The viscosity of [empy][EtSO₄] has direct implications for its use in various fields:

-

Green Chemistry: As a "green" solvent, its viscosity influences its effectiveness in dissolving reactants and facilitating chemical reactions.[2]

-

Electrochemical Devices: In batteries and supercapacitors, lower viscosity is desirable for improved performance.[2]

-

Separation Processes: The viscosity of [empy][EtSO₄] and its mixtures is a key parameter in designing liquid-liquid extraction processes.[5]

-

Pharmaceutical Formulations: For drug delivery applications, viscosity can impact the release profile and administration of a drug.[2]

Conclusion

The viscosity of this compound is a fundamental property that dictates its behavior and utility in a wide range of scientific and industrial applications. A comprehensive understanding of its dependence on temperature and composition, coupled with robust experimental techniques for its measurement, is essential for harnessing the full potential of this versatile ionic liquid. This guide has provided a detailed overview of these aspects, offering a solid foundation for researchers and professionals working with [empy][EtSO₄].

References

- 1. roco.global [roco.global]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H17NO4S | CID 44629805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate ([C2MIM][EtSO4])

This in-depth technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-ethyl-3-methylimidazolium ethyl sulfate, commonly referred to as [C2MIM][EtSO4] or [EMIM][EtSO4].[1] This document is intended for researchers, scientists, and professionals in drug development and other fields where the thermal behavior of ionic liquids is a critical parameter. We will delve into the core principles of thermal analysis, present detailed experimental protocols, and discuss the mechanisms of decomposition, equipping you with the necessary knowledge for informed application and handling of this versatile solvent.

Introduction: The Criticality of Thermal Stability in Ionic Liquid Applications

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, possessing a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable solvent properties.[2] These characteristics make them attractive alternatives to volatile organic compounds in a wide array of applications, from synthesis and catalysis to materials science and drug delivery. However, the practical utility of an ionic liquid is often dictated by its thermal stability—the temperature at which it begins to decompose. Understanding this limit is paramount for ensuring process safety, reproducibility, and the preservation of the ionic liquid's chemical integrity. This guide focuses specifically on [C2MIM][EtSO4], a widely used imidazolium-based ionic liquid, to provide a detailed examination of its thermal decomposition profile.

Assessing Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is the cornerstone technique for evaluating the thermal stability of ionic liquids.[3] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of key parameters such as the onset decomposition temperature (T_onset) and the temperature of maximum mass loss rate (T_peak).

There are two primary modes of TGA operation:

-

Dynamic TGA: The sample is heated at a constant rate (e.g., 10 °C/min) to determine the temperature at which decomposition begins.[3]

-

Isothermal TGA: The sample is held at a constant temperature for an extended period to assess its long-term thermal stability.[3]

It is crucial to recognize that dynamic TGA can sometimes overestimate the long-term thermal stability of an ionic liquid.[4] Spectroscopic methods, such as infrared (IR) spectroscopy, have shown that measurable decomposition of [C2MIM][EtSO4] can occur at temperatures below the T_onset determined by dynamic TGA.[4] Therefore, for applications requiring prolonged exposure to elevated temperatures, isothermal TGA provides a more realistic assessment of the material's stability.

Experimental Protocol: Thermogravimetric Analysis of [C2MIM][EtSO4]

The following protocol outlines a standard procedure for determining the thermal stability of [C2MIM][EtSO4] using TGA.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas (for inert atmosphere)

-

Aluminum or platinum TGA pans

-

Microbalance

-

[C2MIM][EtSO4] sample (ensure dryness by vacuum drying prior to analysis)

Procedure:

-

Instrument Preparation:

-

Ensure the TGA is clean and calibrated according to the manufacturer's instructions.

-

Set the purge gas (e.g., nitrogen) to a constant flow rate, typically 20-50 mL/min, to maintain an inert atmosphere and remove any gaseous decomposition products.

-

-

Sample Preparation:

-

Tare a clean TGA pan on a microbalance.

-

Accurately weigh 5-10 mg of the [C2MIM][EtSO4] sample into the pan. A smaller sample size helps to minimize thermal gradients within the sample.

-

-

Dynamic TGA Method:

-

Place the sample pan in the TGA furnace.

-

Equilibrate the sample at a starting temperature of 30 °C for 5-10 minutes to ensure thermal equilibrium.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

-

Isothermal TGA Method (for long-term stability):

-

Place the sample pan in the TGA furnace.

-

Rapidly heat the sample to the desired isothermal temperature (e.g., 150 °C, 200 °C, 250 °C).

-

Hold the sample at this temperature for an extended period (e.g., 4-24 hours).

-

Record the mass loss as a function of time.

-

-

Data Analysis:

-

Dynamic TGA: Determine the onset decomposition temperature (T_onset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step. Also, identify the peak decomposition temperature (T_peak) from the derivative of the TGA curve (DTG curve), which corresponds to the point of maximum mass loss rate.

-

Isothermal TGA: Analyze the rate of mass loss over time to determine the long-term stability at a specific temperature.

-

Visualizing the TGA Workflow

The following diagram illustrates the key steps in the thermogravimetric analysis of [C2MIM][EtSO4].

Caption: Figure 1. TGA Workflow for [C2MIM][EtSO4].

Thermal Stability Data of [C2MIM][EtSO4]

The thermal stability of [C2MIM][EtSO4] has been investigated under various conditions. The following table summarizes key thermal decomposition data obtained from thermogravimetric analysis.

| Parameter | Value | Heating Rate (°C/min) | Atmosphere | Reference |

| Onset Temperature (T_onset) | ~280-300 °C | 10 | Nitrogen | [5][6] |

| Peak Temperature (T_peak) | ~320-340 °C | 10 | Nitrogen | [6] |

| Isothermal Stability | Stable up to 200°C for short durations | - | Nitrogen | [6] |

Note: The exact decomposition temperature can be influenced by factors such as sample purity, heating rate, and the surrounding atmosphere. Higher heating rates tend to result in higher apparent decomposition temperatures.

Decomposition Mechanism of Imidazolium-Based Ionic Liquids

The thermal decomposition of imidazolium-based ionic liquids, including [C2MIM][EtSO4], is generally understood to proceed through a nucleophilic substitution reaction (S N 2).[7] In this mechanism, the anion acts as a nucleophile, attacking one of the alkyl groups on the imidazolium cation.

For [C2MIM][EtSO4], the ethyl sulfate anion ([EtSO4]⁻) can attack either the ethyl group or the methyl group on the 1-ethyl-3-methylimidazolium cation ([C2MIM]⁺). This results in the formation of volatile neutral species, such as diethyl sulfate or methyl ethyl sulfate, and 1-methylimidazole or 1-ethylimidazole, respectively.

Visualizing the Decomposition Pathway

The following diagram illustrates the proposed S N 2 decomposition pathway for [C2MIM][EtSO4].

Caption: Figure 2. S N 2 Decomposition of [C2MIM][EtSO4].

The relative prevalence of these two pathways will depend on the relative steric hindrance and the stability of the transition states.

Conclusion

The thermal stability of [C2MIM][EtSO4] is a critical parameter that dictates its operational window in various applications. Thermogravimetric analysis is an indispensable tool for characterizing its decomposition profile. While dynamic TGA provides a rapid assessment, isothermal TGA is recommended for applications involving prolonged exposure to heat, as it offers a more conservative and realistic measure of long-term stability. The primary decomposition mechanism is believed to be an S N 2 reaction initiated by the ethyl sulfate anion. A thorough understanding of these thermal properties is essential for the safe, effective, and reliable use of [C2MIM][EtSO4] in research and industrial settings.

References

- 1. 1-Ethyl-3-methylimidazolium ethyl sulfate = 95 342573-75-5 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 4. Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermophysical Properties of 1-Ethyl-3-methylimidazolium Ethylsulfate and 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquids | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Safety and Handling Guide for 1-Ethyl-3-Methylpyridinium Ethyl Sulfate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylpyridinium ethyl sulfate (CAS No. 872672-50-9) is an ionic liquid that is gaining traction in various scientific and industrial applications due to its unique properties.[1] It is recognized for its low volatility and high thermal stability, which are advantageous in processes requiring elevated temperatures.[1] Its ionic nature lends it good solubility in polar solvents, making it a valuable component in electrochemical applications such as batteries and supercapacitors.[1] Furthermore, its utility as a solvent in organic reactions and its potential as a more sustainable alternative in "green chemistry" are areas of active research.[1] This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound to ensure its safe and effective use in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a substance is fundamental to its safe handling and application.

| Property | Value | Source |

| Molecular Formula | C10H17NO4S | [1] |

| Molecular Weight | 247.31 g/mol | [1] |

| Appearance | Slightly yellow to orange clear liquid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Refractive Index (n20D) | 1.50 | [1][2] |

| Density (25.00℃) | 1.22226 g/cm³ | [3] |

| Melting Point | < -65℃ | [3] |

| Solubility | Soluble in water, dichloromethane, and methanol.[4][5] | [4][5] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Hazard Class: Skin irritation (Category 2), Eye irritation (Category 2)[4][6]

-

Signal Word: Warning[4]

-

Pictogram: GHS07 (Exclamation Mark)[4]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

While the toxicological properties of this specific ionic liquid have not been exhaustively investigated, it is prudent to handle it with care, assuming it may be harmful if swallowed.[7]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical to determine the necessary PPE. The following diagram outlines a general workflow for selecting appropriate PPE.

Caption: Workflow for Personal Protective Equipment (PPE) Selection.

Experimental Protocol: Standard Laboratory Handling

-

Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment: At a minimum, wear safety glasses with side shields, a standard laboratory coat, and nitrile gloves.[7] If there is a risk of splashing, chemical goggles and a face shield should be used.[7]

-

Dispensing: When transferring the liquid, work in a well-ventilated area, preferably within a chemical fume hood.

-

Post-Handling: After handling, wash hands thoroughly with soap and water.[4] Remove and launder any contaminated clothing before reuse.[4]

Storage Conditions

To maintain the integrity and stability of this compound, the following storage conditions are recommended:

-

Temperature: Store in a refrigerator at 2-8°C.[1]

-

Atmosphere: Store under an inert gas as it may be air and heat sensitive.[4]

-

Container: Keep the container tightly sealed in a dry, well-ventilated place.[8]

-

Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.[7]

First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] If irritation persists, seek medical attention.[4]

-

Skin Contact: In case of contact, immediately wash skin with plenty of soap and water.[4] Remove contaminated clothing and wash before reuse.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10]

-

Ingestion: If swallowed, do NOT induce vomiting.[9] Rinse mouth with water.[9] Seek immediate medical attention.[7]

Spill Response

The following diagram illustrates a general procedure for responding to a spill of this compound.

Caption: General Spill Response Workflow.

Experimental Protocol: Small Spill Clean-up

-

Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

-

Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[7]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.

Fire-Fighting Measures

-

Extinguishing Media: In case of a fire, use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[7]

-

Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Conditions to Avoid: Incompatible materials, heat, and exposure to air.[4][7]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[7]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[7]

-

Hazardous Polymerization: Has not been reported to occur.[7]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not extensively available. However, based on its GHS classification, it is known to be a skin and eye irritant.[4][6] The environmental impact has not been fully investigated, and care should be taken to prevent its release into the environment.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. It is advisable to contact a licensed professional waste disposal service to ensure proper disposal.

Conclusion

This compound is a versatile ionic liquid with significant potential in various research and development applications. A comprehensive understanding of its properties and associated hazards is paramount for its safe and effective use. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a safe laboratory environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 872672-50-9 | TCI Deutschland GmbH [tcichemicals.com]

- 5. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate | C10H17NO5S | CID 44629806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 8. nanochemazone.com [nanochemazone.com]

- 9. proionic.com [proionic.com]

- 10. iolitec.de [iolitec.de]

A Technical Guide to the Hygroscopic Nature of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate ([C2MIM][EtSO4])

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Pervasive Influence of Water on Ionic Liquids

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a pivotal class of materials with tunable physicochemical properties, making them highly attractive for a myriad of applications, from "green" solvents in synthesis to innovative electrolytes and pharmaceutical agents.[1] Among these, 1-ethyl-3-methylimidazolium ethyl sulfate, [C2MIM][EtSO4], has garnered significant interest, particularly in the pharmaceutical sciences, for its potential in drug delivery and stabilization.[2][3] However, the inherent hygroscopicity of many ILs, including [C2MIM][EtSO4], presents a critical challenge that can profoundly alter their performance and characteristics.[1][4] Water is a common impurity that can be readily absorbed from the atmosphere, influencing properties such as viscosity, conductivity, and polarity even at low concentrations.[1][5][6] This guide provides an in-depth technical exploration of the hygroscopic nature of [C2MIM][EtSO4], offering a foundational understanding of the mechanisms of water absorption and detailing robust methodologies for its quantification and characterization.

The Nature of Hygroscopicity in Ionic Liquids: A Mechanistic Overview

The hygroscopicity of an ionic liquid is a complex phenomenon governed by the intricate interplay of its constituent cation and anion with water molecules.[7] The ability of an IL to absorb water is primarily dictated by the strength of the hydrogen-bonding interactions between water and the IL's anion.[8][9] In the case of [C2MIM][EtSO4], the ethyl sulfate anion ([EtSO4]⁻) plays a dominant role in water uptake.

The process of water sorption into an IL can be conceptualized in three primary stages:

-

Adsorption: Water molecules from the atmosphere initially adsorb onto the surface of the ionic liquid.

-

Absorption and Diffusion: Subsequently, these surface-adsorbed water molecules diffuse into the bulk of the IL. This diffusion is often the rate-limiting step in the overall water uptake process.[7]

-

Complex Formation: Within the IL, water molecules form hydrogen bonds, primarily with the anions, leading to the formation of water-ion complexes.[7]

The structure of the cation, 1-ethyl-3-methylimidazolium ([C2MIM]⁺), also influences hygroscopicity, albeit to a lesser extent than the anion.[10] The presence of acidic protons on the imidazolium ring can contribute to hydrogen bonding with water.[7] Furthermore, the alkyl chain length on the cation can affect the surface properties of the IL and, consequently, the initial adsorption of water.[7]

It is crucial to recognize that the absorbed water does not exist as a passive impurity but actively participates in and modifies the IL's intricate network of interactions. This can lead to significant changes in the IL's macroscopic properties. For instance, the viscosity of many ILs, which is typically high, can be dramatically reduced by the presence of water.[6][11] This is attributed to the disruption of the ionic network and the increased mobility of the constituent ions.[6]

Quantifying Water Content: Essential Experimental Protocols

Accurate determination of water content is paramount for understanding and controlling the properties of [C2MIM][EtSO4]. Several well-established techniques are employed for this purpose, each with its own set of advantages and considerations.

Karl Fischer Titration: The Gold Standard for Water Determination

Karl Fischer (KF) titration is widely regarded as the most reliable and precise method for quantifying water content in a vast array of substances, including ionic liquids.[12][13] The technique is based on the Bunsen reaction, where water reacts with iodine and sulfur dioxide in the presence of a base and a suitable solvent.

Causality Behind the Protocol: The choice of KF titration as the primary method stems from its high specificity for water and its ability to deliver accurate results even at very low concentrations. For ionic liquids, which can be challenging to analyze with other methods due to their low volatility and complex matrices, KF titration offers a robust solution.[12][14] Ionic liquids themselves can even be employed as solvents in KF titration to enhance the solubility of difficult-to-analyze samples.[13][15]

Experimental Workflow: Volumetric Karl Fischer Titration

Caption: Workflow for Volumetric Karl Fischer Titration.

Step-by-Step Methodology:

-

Apparatus Preparation: Ensure the Karl Fischer titrator is clean, dry, and properly calibrated. The titration vessel should be purged with a dry inert gas (e.g., nitrogen) to eliminate atmospheric moisture.

-

Solvent Introduction: Add a suitable anhydrous solvent (e.g., methanol or a specialized KF solvent for ionic liquids) to the titration vessel.

-

Solvent Titration (Pre-titration): Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent and the vessel.

-

Sample Introduction: Accurately weigh a known amount of the [C2MIM][EtSO4] sample and introduce it into the titration vessel.

-

Sample Titration: Titrate the sample solution with the Karl Fischer reagent until the endpoint is reached. The endpoint is typically detected electrochemically.

-

Calculation: The water content is calculated based on the volume of the KF reagent consumed and the known titer of the reagent.

Gravimetric Analysis: A Direct Measure of Water Uptake

Gravimetric analysis provides a straightforward method for determining the amount of water absorbed by an ionic liquid when exposed to a controlled humidity environment.[7] This technique involves measuring the change in mass of the IL sample over time.

Causality Behind the Protocol: The simplicity and directness of gravimetric analysis make it a valuable tool for studying the kinetics and equilibrium of water sorption. By controlling the relative humidity and temperature, researchers can gain insights into how environmental conditions affect the hygroscopic behavior of [C2MIM][EtSO4].

Experimental Workflow: Gravimetric Water Uptake Measurement

Caption: Workflow for Gravimetric Water Uptake Analysis.

Step-by-Step Methodology:

-

Sample Preparation: Place a known mass of dry [C2MIM][EtSO4] in a pre-weighed container.

-

Controlled Environment: Place the container in a desiccator or a climate-controlled chamber with a specific and constant relative humidity (RH). The RH can be controlled using saturated salt solutions.

-

Mass Monitoring: Periodically remove the container and weigh it on an analytical balance. Record the mass and the time.

-

Equilibrium Determination: Continue monitoring the mass until it becomes constant, indicating that the ionic liquid has reached equilibrium with the surrounding atmosphere.

-

Calculation: The amount of water absorbed is calculated as the difference between the final and initial mass of the sample.

Spectroscopic Techniques: Probing Water-IL Interactions

Spectroscopic methods, such as Near-Infrared (NIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable insights into the structural changes and interactions that occur when water is absorbed by an ionic liquid.[8][16]

Causality Behind the Protocol: These techniques are non-invasive and can provide detailed information at the molecular level.[8] NIR spectroscopy is particularly sensitive to the O-H stretching and combination bands of water, allowing for the in-situ determination of water concentration and the state of water molecules within the IL.[17] NMR spectroscopy can reveal changes in the chemical environment of the protons in both the water molecules and the ionic liquid, providing evidence of hydrogen bonding.[16]

Data Presentation: A Comparative Summary

| Parameter | [C2MIM][EtSO4] (Dry) | [C2MIM][EtSO4] (Water-Saturated) |

| Appearance | Clear, viscous liquid | Clear, less viscous liquid |

| Density | ~1.2 g/cm³[18][19] | Decreases with water content[20] |

| Viscosity | High | Significantly lower[5][6] |

| Water Content (Typical) | < 500 ppm | Can absorb significant amounts, dependent on RH[7][21] |

Implications for Drug Development and Research

The hygroscopic nature of [C2MIM][EtSO4] has profound implications for its application in the pharmaceutical field. Understanding and controlling water content is critical for:

-

Formulation Stability: The presence of water can affect the stability of both the ionic liquid and the dissolved active pharmaceutical ingredient (API). It can promote hydrolysis or other degradation pathways.

-

Solubility and Bioavailability: The polarity of the ionic liquid changes with water content, which can in turn affect the solubility of the API.[11] This can have a direct impact on the drug's dissolution rate and bioavailability.

-

Manufacturing Processes: The viscosity of the ionic liquid is a key parameter in many manufacturing processes, such as mixing and filling. The significant decrease in viscosity upon water absorption must be accounted for to ensure process consistency.[5]

-

Reproducibility of Research: Failure to control for atmospheric moisture can lead to significant variations in experimental results, hindering the reproducibility of research findings.

Conclusion: A Call for Rigorous Characterization

The hygroscopic nature of 1-ethyl-3-methylimidazolium ethyl sulfate is a fundamental property that must be carefully considered in its application, particularly within the exacting standards of the pharmaceutical industry. A thorough understanding of the mechanisms of water absorption, coupled with the diligent application of robust analytical techniques such as Karl Fischer titration and gravimetric analysis, is essential for ensuring the quality, stability, and efficacy of [C2MIM][EtSO4]-based formulations. By embracing a proactive approach to moisture control and characterization, researchers and drug development professionals can unlock the full potential of this promising ionic liquid.

References

- 1. Ionic liquid - Wikipedia [en.wikipedia.org]

- 2. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. ac1.hhu.de [ac1.hhu.de]

- 8. Absorption of water by room-temperature ionic liquids: effect of anions on concentration and state of water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. On the Moisture Absorption Capability of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]

- 12. hiyka.com [hiyka.com]

- 13. iolitec.de [iolitec.de]

- 14. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]

- 15. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]

- 16. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. OPG [opg.optica.org]

- 18. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 19. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Methodological & Application

using 1-ethyl-3-methylpyridinium ethyl sulfate as an electrolyte

An In-Depth Guide to the Application of 1-Ethyl-3-methylpyridinium Ethyl Sulfate ([EMpy][EtSO4]) as an Electrolyte

Authored by: Gemini, Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the ionic liquid this compound, hereafter referred to as [EMpy][EtSO4], as a functional electrolyte. This guide diverges from rigid templates to provide an intuitive and technically grounded narrative, focusing on the causality behind experimental choices and empowering the user to apply this versatile material effectively and safely.

Introduction: The Merit of [EMpy][EtSO4] in Electrolyte Applications

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, and often at room temperature. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them compelling alternatives to traditional volatile organic solvents in various electrochemical systems.[1]

[EMpy][EtSO4] is a pyridinium-based ionic liquid that has garnered interest for its utility as an electrolyte in energy storage devices like supercapacitors and batteries, as a medium for electrodeposition, and as a green solvent in chemical synthesis.[1][2] Its primary advantages stem from its ionic nature, which facilitates good ionic conductivity, and its robust chemical structure, which imparts thermal and electrochemical stability. This guide provides the foundational knowledge and detailed protocols necessary to harness these properties in a laboratory setting.

Physicochemical & Electrochemical Properties

A thorough understanding of an electrolyte's intrinsic properties is paramount to designing and interpreting experiments. The data presented below have been synthesized from various authoritative sources.

Physicochemical Properties

The physical characteristics of [EMpy][EtSO4] influence its handling, processing, and behavior in electrochemical cells. For instance, its viscosity directly impacts ion mobility and, consequently, the electrolyte's ionic conductivity.

| Property | Value | Source(s) |

| CAS Number | 872672-50-9 | [1][3] |

| Molecular Formula | C₁₀H₁₇NO₄S | [1] |

| Molecular Weight | 247.31 g/mol | [1] |

| Appearance | Slightly yellow to orange clear liquid | [1] |

| Melting Point | < -65°C | [4] |

| Density @ 25°C | 1.222 g/cm³ | [4] |

| Viscosity @ 25°C (298.15 K) | 102 mPa·s | [5] |

| Refractive Index @ 25°C | 1.506 | [4] |

| Purity | Typically ≥98% (HPLC) | [1][6] |

Electrochemical Properties

These properties are critical to the performance of [EMpy][EtSO4] as an electrolyte. The ionic conductivity dictates the rate at which charge can be transported, affecting the power density of a device, while the electrochemical window defines the stable operating voltage range.

| Property | Value / Range | Notes | Source(s) |

| Ionic Conductivity | ~5.56 mS/cm | This value is for the analogous 1-ethyl-3-methylimidazolium ethyl sulfate ([EMIM][EtSO4]) and is expected to be of a similar magnitude for [EMpy][EtSO4].[7][8] | |

| Electrochemical Window | Purity and Electrode Dependent | The operational voltage range is highly sensitive to impurities, particularly water, and the working electrode material used. A typical range for similar ILs can exceed 4V.[4][9] A detailed protocol for its determination is provided in Section 3.2. |

Core Application Protocols

The following section provides detailed, step-by-step protocols for the preparation and application of [EMpy][EtSO4] as an electrolyte. The rationale behind critical steps is explained to foster a deeper understanding of the experimental process.

Protocol: Electrolyte Preparation and Purification

The presence of impurities, especially water, can drastically narrow the electrochemical window and introduce parasitic reactions.[1] This protocol details the necessary steps to prepare high-purity [EMpy][EtSO4] suitable for demanding electrochemical applications.

Causality: Water is electrochemically active and will be reduced or oxidized at potentials well within the operational window of the ionic liquid, limiting the performance and stability of the device. Vacuum drying at an elevated temperature provides the energy to break the hydrogen bonds between water and the sulfate anion and removes the volatile water molecules.

Experimental Workflow:

-

Initial Handling: Transfer the as-received [EMpy][EtSO4] into a two-neck round-bottom flask inside an inert atmosphere glovebox (<1 ppm O₂, <1 ppm H₂O).

-

Vacuum Drying: Attach the flask to a high-vacuum line (Schlenk line) equipped with a cold trap (liquid nitrogen).

-

Heating: Place the flask in an oil bath and heat to 80-100°C. The ionic liquid should be stirred vigorously with a magnetic stir bar.

-

Duration: Maintain heating under dynamic vacuum for at least 48-72 hours. The goal is to reduce the water content to below 20 ppm, which can be verified using Karl Fischer titration.

-

Storage: Once dried, transfer the electrolyte into a sealed container inside the glovebox. Store the purified electrolyte under an inert atmosphere. Never expose the purified electrolyte to ambient air.

Caption: Workflow for the purification of [EMpy][EtSO4] electrolyte.

Protocol: Determination of the Electrochemical Window (EW)

The EW is determined using cyclic voltammetry (CV), a technique that measures the current response of an electrolyte to a linearly swept potential. The potential limits where the current rapidly increases signify the onset of electrolyte oxidation (anodic limit) and reduction (cathodic limit).

Causality: A three-electrode setup is essential for accurately measuring the EW. The working electrode (e.g., Glassy Carbon, Platinum) provides the surface for the reaction. The reference electrode (e.g., Ag/AgCl, or a quasi-reference like a silver wire) provides a stable potential against which the working electrode's potential is measured. The counter electrode (e.g., Platinum wire) completes the circuit, allowing current to flow without affecting the potential measurement at the working electrode.

Experimental Protocol:

-

Cell Assembly: Inside a glovebox, assemble a three-electrode electrochemical cell.

-

Working Electrode (WE): A polished and cleaned glassy carbon or platinum disk electrode (e.g., 3 mm diameter).

-

Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the WE.

-

Reference Electrode (RE): A non-aqueous Ag/Ag⁺ reference electrode. Alternatively, a silver wire can be used as a quasi-reference electrode.

-

-

Add Electrolyte: Add the purified [EMpy][EtSO4] to the cell, ensuring the bottom of all three electrodes is submerged.

-

Connect to Potentiostat: Connect the electrodes to a potentiostat.

-

Run Cyclic Voltammetry:

-

Perform a CV scan at a scan rate of 20-50 mV/s.

-

Start the scan from the open-circuit potential (OCP) first in the anodic (positive) direction until a sharp increase in current is observed.

-

Then, sweep in the cathodic (negative) direction until a sharp increase in cathodic current is observed.

-

-

Data Analysis:

-

Define a cutoff current density (e.g., 0.1 or 0.5 mA/cm²).

-

The potential at which the anodic current reaches this cutoff is the anodic stability limit (Eₐ).

-

The potential at which the cathodic current reaches this cutoff is the cathodic stability limit (E꜀).

-

The Electrochemical Window (EW) is calculated as: EW = Eₐ - E꜀ .

-

Caption: Schematic of a three-electrode cell for CV analysis.

Application Protocol: EDLC Supercapacitor Fabrication & Testing

This protocol describes the fabrication of a symmetric electrochemical double-layer capacitor (EDLC) using activated carbon electrodes and [EMpy][EtSO4] electrolyte in a standard CR2032 coin cell format.

Causality: An EDLC stores charge non-faradaically by the adsorption of ions from the electrolyte onto the surface of high-surface-area carbon electrodes. The performance (capacitance, rate capability) is directly tied to the electrolyte's properties and its interface with the porous carbon. PVdF acts as a binder to hold the carbon particles together, while carbon black improves the electrical conductivity within the electrode.

Experimental Workflow:

-

Slurry Preparation:

-

In a vial, mix activated carbon (e.g., 80% wt), carbon black (10% wt), and Polyvinylidene fluoride (PVdF) binder (10% wt).

-

Add N-Methyl-2-pyrrolidone (NMP) as a solvent and mix using a planetary mixer or homogenizer until a uniform, viscous slurry is formed.

-

-

Electrode Casting:

-

Cast the slurry onto aluminum foil (current collector) using a doctor blade with a defined gap (e.g., 150 µm).

-

Dry the cast electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.

-

-

Cell Assembly (in Glovebox):

-

Punch out circular electrodes (e.g., 15 mm diameter) from the dried sheet.

-

Place the first electrode in the CR2032 coin cell can.

-

Add a few drops (~80 µL) of purified [EMpy][EtSO4] electrolyte to wet the electrode surface.

-

Place a porous separator (e.g., Celgard®) on top.

-

Add more electrolyte to wet the separator.

-

Place the second electrode on top of the separator.

-

Add a spacer disk and a spring, then seal the cell using a hydraulic crimper.

-

-

Electrochemical Characterization:

-

Cyclic Voltammetry (CV): Scan within the stable voltage window of the electrolyte at various scan rates (e.g., 5 to 100 mV/s). A rectangular CV shape indicates good capacitive behavior.

-

Galvanostatic Charge-Discharge (GCD): Charge and discharge the cell at different constant current densities. The specific capacitance can be calculated from the discharge curve.

-

Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell over a frequency range to determine the equivalent series resistance (ESR).

-

Caption: Process flow for EDLC fabrication and testing.

Application Protocol: Metal Electrodeposition